molecular formula C5HCl3IN B1339376 2,3,5-Trichloro-4-iodopyridine CAS No. 406676-23-1

2,3,5-Trichloro-4-iodopyridine

Cat. No. B1339376
M. Wt: 308.33 g/mol
InChI Key: IPDPWUULSOOSCC-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C5HCl3IN .


Synthesis Analysis

The synthesis of 2,3,5-Trichloro-4-iodopyridine has been reported in various studies. For instance, it was successfully synthesized in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation and reflux condition .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-4-iodopyridine is characterized by a pyridine ring substituted with three chlorine atoms and one iodine atom . The average mass of the molecule is 308.332 Da .


Chemical Reactions Analysis

The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position of 2,3,5,6-tetrachloro-4-iodopyridine by S centered nucleophiles, while O- and N-centered nucleophiles substitution occurs at the ortho position of pyridine ring based on the hard and soft interaction principles .


Physical And Chemical Properties Analysis

2,3,5-Trichloro-4-iodopyridine is a solid substance with a melting point of 121 - 122 degrees Celsius .

Scientific Research Applications

1. Chemoselective Sonogashira Cross-Coupling Reactions

4-Bromo-2,3,5-trichloro-6-iodopyridine, closely related to 2,3,5-Trichloro-4-iodopyridine, has been used as a substrate in chemoselective Sonogashira reactions. This process allows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, which have shown moderate to high fluorescence quantum yields in studies of their UV/Vis- and emission properties (Rivera et al., 2019).

2. Regiochemical Flexibility in Functionalization

Deprotonation studies involving compounds similar to 2,3,5-Trichloro-4-iodopyridine, like 2,3,5-trichloropyridine, have shown exclusive deprotonation at specific positions, leading to acids and iodopyridines. These compounds provide valuable new building blocks for pharmaceutical research, expanding the possibilities for creating a wide array of new structures (Bobbio & Schlosser, 2001).

Safety And Hazards

The safety information for 2,3,5-Trichloro-4-iodopyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to aquatic life .

Future Directions

While specific future directions for 2,3,5-Trichloro-4-iodopyridine are not mentioned in the search results, pyridine compounds are important structural motifs found in numerous bioactive molecules . Therefore, the development of new synthesis methods and the study of their biological activities are potential future directions in this field.

properties

IUPAC Name

2,3,5-trichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDPWUULSOOSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573776
Record name 2,3,5-Trichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichloro-4-iodopyridine

CAS RN

406676-23-1
Record name 2,3,5-Trichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Bobbio, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
A deprotonation study was performed using 2,3,5‐trichloropyridine, 3,5‐dichloro‐2‐fluoropyridine and 5‐chloro‐2,3‐difluoropyridine as the substrates. Upon reaction with lithium …
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
RP Rivera - 2018 - rosdok.uni-rostock.de
This thesis deals with the functionalization of pentahalogenated pyridines and dihalogenated quinolines through palladium catalyzed cross coupling reactions. This includes the …
Number of citations: 3 rosdok.uni-rostock.de
R Perdomo Rivera, P Ehlers… - European Journal of …, 2018 - Wiley Online Library
4‐Bromo‐2,3,5‐trichloro‐6‐iodopyridine has been synthesized for the first time and applied in chemo‐ and site‐selective Suzuki–Miyaura cross‐coupling reactions. This novel starting …
P Langer - Synlett, 2022 - thieme-connect.com
Palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles provide a convenient access to multifold arylated and alkynylated ring systems with a broad spectrum of …
R Perdomo Rivera - Dissertation, Rostock, Universität …
Number of citations: 0

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